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Compound of Interest

Methyl 2-(4-
Compound Name:
aminophenyl)propanoate

cat. No.: B1608978

An In-depth Technical Guide to Methyl 2-(4-
aminophenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of
Methyl 2-(4-aminophenyl)propanoate, a compound of interest in pharmaceutical research
and development. The information presented is intended to support laboratory work, inform
experimental design, and provide a foundation for further investigation into its potential
applications.

Introduction

Methyl 2-(4-aminophenyl)propanoate, with the CAS number 39718-97-3, is an aromatic ester
containing a primary amine. Its structural features, combining a chiral center, an aromatic ring,
and reactive functional groups, make it a versatile building block in organic synthesis. This
guide will delve into its fundamental properties, offering a technical resource for scientists
working with this molecule.

Molecular Structure and Identification
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The molecular structure of Methyl 2-(4-aminophenyl)propanoate is characterized by a methyl
propanoate group attached to a p-substituted aniline ring.

Systematic IUPAC Name: methyl 2-(4-aminophenyl)propanoate[1]
Synonyms:

o Methyl 2-(4-aminophenyl)propionate[1]

e Methyl 4-amino-alpha-methylbenzeneacetate[1]

e Benzeneacetic acid, 4-amino-alpha-methyl-, methyl ester[1]
Molecular Formula: C10H13NO2[1]

Molecular Weight: 179.22 g/mol [1]

Chemical Structure:

Caption: 2D structure of Methyl 2-(4-aminophenyl)propanoate.

Physical Properties

A comprehensive understanding of the physical properties of a compound is paramount for its
handling, purification, and use in reactions. The following table summarizes the available and
computed physical data for Methyl 2-(4-aminophenyl)propanoate. It is important to note that
experimentally determined values for some properties are not readily available in the literature
and some of the listed data are based on computational predictions.
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Property Value Source
Molecular Weight 179.22 g/mol PubChem[1]
XLogP3 1.6 PubChem|[1]
Hydrogen Bond Donor Count 1 PubChem[1]
Hydrogen Bond Acceptor

Count 3 PubChem[1]
Rotatable Bond Count 3 PubChem[1]
Exact Mass 179.094628657 g/mol PubChem[1]
Monoisotopic Mass 179.094628657 g/mol PubChem|[1]
Topological Polar Surface Area  52.3 A2 PubChem[1]
Heavy Atom Count 13 PubChem[1]
Formal Charge 0 PubChem[1]
Complexity 174 PubChem|[1]

Chemical Properties and Reactivity

The chemical behavior of Methyl 2-(4-aminophenyl)propanoate is dictated by its constituent

functional groups: the aromatic amine, the ester, and the phenylpropanoate core.

o Aromatic Amine: The primary amine group attached to the benzene ring is a key site for a

variety of chemical transformations. It can undergo diazotization, acylation, alkylation, and

other reactions typical of anilines. The electron-donating nature of the amine group activates

the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the

ortho and para positions.

o Ester Group: The methyl ester functionality is susceptible to hydrolysis under both acidic and

basic conditions to yield the corresponding carboxylic acid, 2-(4-aminophenyl)propanoic

acid. It can also undergo transesterification in the presence of other alcohols and can be

reduced to the corresponding primary alcohol.
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« Stability: The stability of the compound can be influenced by factors such as pH,
temperature, and light. As an aniline derivative, it may be susceptible to oxidation, leading to
coloration over time. The ester group, while generally stable, will hydrolyze under strong
acidic or basic conditions.

Spectroscopic Data (Predicted)

Spectroscopic data is essential for the identification and characterization of chemical
compounds. While experimental spectra for Methyl 2-(4-aminophenyl)propanoate are not
widely published, predicted spectral data can provide valuable insights.

Predicted *H NMR Spectrum: A predicted *H NMR spectrum would likely show signals
corresponding to the aromatic protons, the methine proton of the propanoate chain, the methyl
protons of the propanoate chain, and the methyl protons of the ester group. The aromatic
protons would likely appear as a complex multiplet in the aromatic region.

Predicted 3C NMR Spectrum: A predicted 3C NMR spectrum would display distinct signals for
each of the ten carbon atoms in the molecule, including the aromatic carbons, the carbonyl
carbon of the ester, the methine carbon, and the two methyl carbons.

Predicted Mass Spectrum: The mass spectrum would be expected to show a molecular ion
peak at m/z 179. Fragmentation patterns would likely involve the loss of the methoxy group (-
OCHs) or the entire ester group (-COOCHS3).

Synthesis

A common synthetic route to Methyl 2-(4-aminophenyl)propanoate involves the esterification
of 2-(4-aminophenyl)propanoic acid. A generalized experimental protocol is provided below.
The specific conditions, such as catalyst, temperature, and reaction time, may require
optimization based on the scale and desired purity of the product.

i Cl Distillati
4 acid |—Methanol, Acid Catalyst ~{ Reaction Mixture |—ReuX } Extraction gl \york-up istillation ~{ }——{ Methyl 2-(4-aminophenyl)propanoate

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of Methyl 2-(4-aminophenyl)propanoate.
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Experimental Protocol: Esterification of 2-(4-aminophenyl)propanoic acid

e Reaction Setup: To a solution of 2-(4-aminophenyl)propanoic acid in methanol, a catalytic
amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is added.

o Reaction: The mixture is heated to reflux and stirred for a period of time, typically monitored
by thin-layer chromatography (TLC) until the starting material is consumed.

o Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess
methanol is removed under reduced pressure. The residue is then dissolved in an organic
solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium
bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

 Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate
or magnesium sulfate), filtered, and the solvent is evaporated to yield the crude product.
Further purification can be achieved by column chromatography on silica gel or by distillation
under reduced pressure.

Note: The causality behind choosing an acid catalyst lies in its ability to protonate the carbonyl
oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic
attack by methanol. The work-up procedure is a self-validating system; the neutralization step
is crucial to remove the acid catalyst which could otherwise promote the reverse hydrolysis
reaction during storage, and the extraction and drying steps ensure the removal of water-
soluble byproducts and residual water, respectively.

Safety and Handling

Based on available GHS classifications, Methyl 2-(4-aminophenyl)propanoate is considered
to have the following hazards:

o Harmful if swallowed (Acute toxicity, oral)[1]
o Causes skin irritation (Skin corrosion/irritation)[1]

o Causes serious eye irritation (Serious eye damage/eye irritation)[1]
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e May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory
tract irritation)[1]

Precautionary Measures:

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and
a lab coat.

Work in a well-ventilated area or under a chemical fume hood.

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

Wash hands thoroughly after handling.

Conclusion

Methyl 2-(4-aminophenyl)propanoate is a valuable chemical intermediate with a range of
potential applications in organic synthesis and drug development. This guide has provided a
detailed overview of its core physical and chemical properties, drawing from available data and
established chemical principles. For researchers and scientists, a thorough understanding of
these properties is the cornerstone of safe and effective laboratory practice and the successful
advancement of their research endeavors. Further experimental validation of the predicted
properties is encouraged to build a more complete and robust dataset for this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methyl-2-4-aminophenyl-propanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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